molecular formula C9H9BrFI B14059435 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene

1-(3-Bromopropyl)-3-fluoro-2-iodobenzene

Cat. No.: B14059435
M. Wt: 342.97 g/mol
InChI Key: OWWSDKMBGCPGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Alkylation: The attachment of the 3-bromopropyl group to the benzene ring is often carried out using alkylation reactions, where a suitable alkylating agent such as 3-bromopropyl chloride is used in the presence of a base.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-fluoro-2-iodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.

    Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms and functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target and the reaction conditions.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-fluoro-2-iodobenzene can be compared with other halogenated aromatic compounds such as:

    1-(3-Bromopropyl)-2-iodobenzene: Lacks the fluorine atom, which may result in different reactivity and applications.

    1-(3-Bromopropyl)-3-chloro-2-iodobenzene:

    1-(3-Bromopropyl)-3-fluoro-4-iodobenzene: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.

Properties

Molecular Formula

C9H9BrFI

Molecular Weight

342.97 g/mol

IUPAC Name

1-(3-bromopropyl)-3-fluoro-2-iodobenzene

InChI

InChI=1S/C9H9BrFI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

OWWSDKMBGCPGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.